(L)-Suberyl Carnitine

Vue d'ensemble

Description

L-Carnitine, also known as levocarnitine, is a naturally occurring amino acid structure that the body produces . It plays a critical role in energy production, as it converts fat into energy . Most people will get enough L-carnitine from their diet or their body’s production of this compound .

Synthesis Analysis

L-Carnitine is a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes . The L-carnitine biosynthesis pathway has not been observed in prokaryotes . L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .Molecular Structure Analysis

L-Carnitine is a quaternary ammonium compound with a chemical structure similar to that of amino acids . It is synthesized in the body through a multi-step process that involves the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine .Chemical Reactions Analysis

L-Carnitine’s main role in your body involves mitochondrial function and energy production . In cells, it helps transport fatty acids into the mitochondria, where they can be burned for energy .Physical And Chemical Properties Analysis

L-Carnitine is a white lens or white transparent fine powder, with a slight special fishy smell . It is very soluble in water, ethanol, and methionine, slightly soluble in acetone, insoluble in ether, benzene, chloroform, and ethyl acetate .Applications De Recherche Scientifique

Sports Nutrition

Summary of the Application

L-Carnitine is used as a supplement by recreationally-active, competitive, and highly trained athletes . It plays a crucial role in cellular energy metabolism by facilitating the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce ATP, the body’s primary energy source .

Methods of Application

A literature search was conducted in the MEDLINE (via PubMed) and Web of Science databases from the inception up to February 2020 . The studies selected were conducted with healthy human subjects, with a supplemented dose ranging from 1g to 4g per day for either 12 or 24 weeks .

Results or Outcomes

L-Carnitine supplementation, in combination with carbohydrates (CHO), effectively elevated total carnitine content in skeletal muscle . It affected exercise metabolism, improved performance and energy expenditure, without altering body composition .

Cardiovascular Disease Prevention and Treatment

Summary of the Application

L-Carnitine is emerging as an item of interest for cardiovascular disease (CVD) prevention and treatment . It has an important role in the oxidation of fatty acids and cardiac energy metabolism .

Methods of Application

A Mendelian randomization study was conducted to obtain unconfounded estimates . Genetic variants were used to predict L-Carnitine, and their associations with coronary artery disease (CAD), ischemic stroke, heart failure, and atrial fibrillation, as well as CVD risk factors were obtained in large consortia and established cohorts .

Results or Outcomes

Genetically predicted L-Carnitine was nominally associated with a higher risk of CAD overall (OR 1.07 per standard deviation (SD) increase in L-Carnitine, 95% CI 1.02 to 1.11) and in men (OR 1.09, 95% CI 1.02 to 1.16) but had a null association in women (OR 1.00, 95% CI 0.92 to 1.09) .

Metabolic Modifications

Summary of the Application

L-Carnitine supplementation has been found to affect metabolism, improving performance and energy expenditure, without altering body composition .

Results or Outcomes

Prolonged L-Carnitine supplementation in specific conditions may affect physical performance . On the other hand, L-Carnitine supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO), a compound supposed to be pro-atherogenic .

Treatment of Amyotrophic Lateral Sclerosis (ALS)

Summary of the Application

L-Carnitine supplementation has been used in a small clinical trial for the treatment of ALS .

Methods of Application

In the trial, 40 patients aged 40 to 75 years were given daily supplementation of 1000 mg L-Carnitine, while the control group was given the same amount of placebo .

Results or Outcomes

The trial showed that L-Carnitine supplementation improved disease indicators and nutritional status in ALS patients .

Safety And Hazards

Orientations Futures

Propriétés

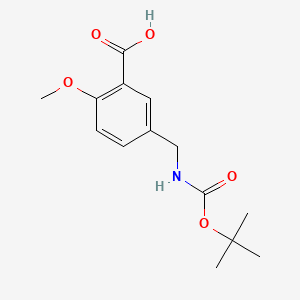

IUPAC Name |

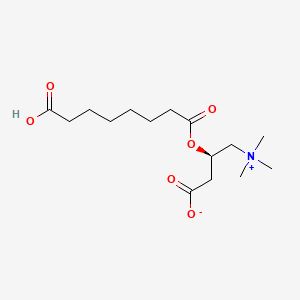

(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWVEIPYMGBQPE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858399 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

CAS RN |

102636-81-7 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

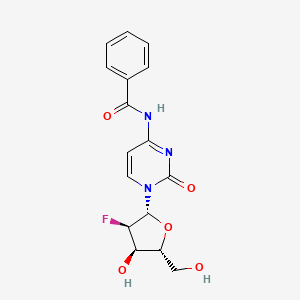

![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)

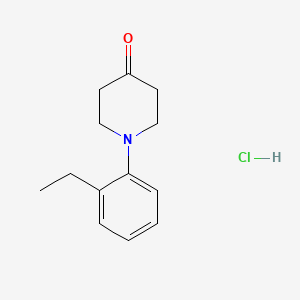

![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)